molecular formula C19H31NO B14462752 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine CAS No. 67564-90-3

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine

Katalognummer: B14462752
CAS-Nummer: 67564-90-3
Molekulargewicht: 289.5 g/mol
InChI-Schlüssel: ZMSCVPJMMIEVQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine is a member of the morpholine class of compounds It is characterized by the presence of a tert-butylphenyl group attached to a methylpropyl chain, which is further connected to a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine typically involves the alkylation of morpholine with a suitable alkylating agent. One common method is the reaction of morpholine with 4-tert-butylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial materials

Wirkmechanismus

The mechanism of action of 4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2-methylmorpholine is unique due to its specific substitution pattern and the presence of the tert-butylphenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

67564-90-3

Molekularformel

C19H31NO

Molekulargewicht

289.5 g/mol

IUPAC-Name

4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2-methylmorpholine

InChI

InChI=1S/C19H31NO/c1-15(13-20-10-11-21-16(2)14-20)12-17-6-8-18(9-7-17)19(3,4)5/h6-9,15-16H,10-14H2,1-5H3

InChI-Schlüssel

ZMSCVPJMMIEVQB-UHFFFAOYSA-N

Kanonische SMILES

CC1CN(CCO1)CC(C)CC2=CC=C(C=C2)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.